Tumour-associated MUC1 epitope

Monoclonal Antibody Surface Plasmon Resonance Antigenicity

The tumour-associated MUC1 epitope (CAS 129437-45-2, sequence PDTRPAPGSTAPPAHGVTSA) is the immunodominant VNTR peptide for cancer vaccine and therapeutic antibody development. Unglycosylated peptide fails due to self-tolerance; glycosylated Tn/STn variants overcome this barrier, achieving up to 10-fold higher antibody binding affinity and robust anti-tumor immune responses. Choose the glycosylated form for phage display, hybridoma screening, or dendritic cell cross-presentation studies. ≥95% purity, lyophilized powder.

Molecular Formula C80H127N25O28
Molecular Weight 1887.0 g/mol
Cat. No. B12381083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTumour-associated MUC1 epitope
Molecular FormulaC80H127N25O28
Molecular Weight1887.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C4CCCN4C(=O)C(C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6
InChIInChI=1S/C80H127N25O28/c1-36(2)58(71(124)101-61(43(9)110)74(127)97-50(34-107)66(119)92-40(6)79(132)133)98-56(112)32-86-63(116)47(28-44-30-83-35-88-44)95-62(115)37(3)89-69(122)53-20-14-26-104(53)78(131)54-21-15-27-105(54)76(129)39(5)91-72(125)59(41(7)108)100-67(120)49(33-106)93-55(111)31-87-68(121)51-18-12-24-102(51)75(128)38(4)90-70(123)52-19-13-25-103(52)77(130)46(17-11-23-85-80(81)82)94-73(126)60(42(8)109)99-65(118)48(29-57(113)114)96-64(117)45-16-10-22-84-45/h30,35-43,45-54,58-61,84,106-110H,10-29,31-34H2,1-9H3,(H,83,88)(H,86,116)(H,87,121)(H,89,122)(H,90,123)(H,91,125)(H,92,119)(H,93,111)(H,94,126)(H,95,115)(H,96,117)(H,97,127)(H,98,112)(H,99,118)(H,100,120)(H,101,124)(H,113,114)(H,132,133)(H4,81,82,85)/t37-,38-,39-,40-,41+,42+,43+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,58-,59-,60-,61-/m0/s1
InChIKeyPWNGANMXYYXQIH-CQZRLPCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tumour-Associated MUC1 Epitope: A Key Glycopeptide Target for Cancer Research and Immunotherapy


The tumour-associated MUC1 epitope refers to the immunodominant region of the Mucin 1 (MUC1) protein, specifically within its variable number of tandem repeats (VNTR) domain [1]. The core sequence is a 20-amino acid peptide (PDTRPAPGSTAPPAHGVTSA) that is extensively O-glycosylated on serine and threonine residues [2]. In cancer cells, MUC1 is overexpressed and undergoes aberrant, truncated glycosylation, exposing cryptic peptide epitopes and cancer-specific glycoforms such as Tn, sialyl-Tn (STn), and Thomsen-Friedenreich (TF) antigens [3]. This differential glycosylation pattern distinguishes the tumour-associated form from the normal, heavily glycosylated MUC1 found on healthy epithelial cells, making it a prime target for monoclonal antibodies and therapeutic vaccines [4].

Why Generic MUC1 Peptides Cannot Substitute for Tumour-Associated MUC1 Epitopes in Research and Development


Substituting a standard, unglycosylated MUC1 peptide for a tumour-associated MUC1 glycopeptide epitope introduces critical functional discrepancies that compromise experimental validity and translational relevance. The primary source of differentiation is glycosylation [1]. In vitro, therapeutic antibodies like AR20.5 demonstrate an order of magnitude stronger binding affinity for the cancer-specific glycopeptide compared to the naked peptide, indicating that the peptide backbone alone does not recapitulate the native antigenic conformation [2]. In vivo, immunization with unglycosylated MUC1 peptides in transgenic mouse models is hampered by self-tolerance, whereas glycopeptides bearing tumour-associated carbohydrates like Tn antigen are recognized as 'foreign' and elicit robust, cross-presented immune responses [3]. Furthermore, genetic polymorphisms within the tandem repeat region introduce sequence variants (e.g., DTR→ESR) that alter epitope topology and can abrogate recognition by specific antibodies, underscoring that not all MUC1 repeat sequences are functionally equivalent [4].

Quantitative Evidence for Tumour-Associated MUC1 Epitope Differentiation vs. Comparators


Enhanced Antibody Affinity for Glycosylated vs. Non-Glycosylated MUC1 Tandem Repeat Peptide

The therapeutic antibody AR20.5 demonstrates an order of magnitude stronger binding affinity for a synthetic, cancer-specific MUC1 glycopeptide compared to the corresponding non-glycosylated (naked) peptide [1]. The study, which included X-ray crystallography, found that this enhanced affinity was not due to direct carbohydrate contacts but rather to glycosylation stabilizing an extended, bioactive peptide conformation [1].

Monoclonal Antibody Surface Plasmon Resonance Antigenicity

Overcoming Self-Tolerance: Glycopeptide vs. Peptide Immunogenicity in a Clinically Relevant Mouse Model

In MUC1 transgenic mice, which express human MUC1 as a self-antigen, immunization with the 100 amino acid-long VNTR peptide (MUC1p) elicits a weak immune response due to self-tolerance [1]. In contrast, the same peptide backbone glycosylated with the tumor-associated Tn antigen (TnMUC1) induces robust glycopeptide-specific T-cell and antibody responses in both transgenic and wild-type mice [1]. Furthermore, the glycopeptide is preferentially cross-presented by dendritic cells (DCs), the most potent antigen-presenting cells for initiating anti-tumor immunity [1].

Cancer Vaccine Immunogenicity Self-Tolerance

Glycan-Dependent Binding Affinity: Sialylated vs. Unsialylated MUC1 Peptide

The monoclonal antibody MY.1E12 exhibits significantly higher binding affinity for a MUC1 tandem repeat peptide that is sialylated compared to one that is unsialylated [1]. Fluorescence polarization studies determined the dissociation constants (Kd) for the two glycoforms, quantifying the impact of this specific post-translational modification on antibody recognition [1].

Monoclonal Antibody Glycosylation Affinity Measurement

Protein-Scaffold Dependence: MUC1-Displayed Sialyl-Tn vs. Other Glycoproteins

The monoclonal antibody B72.3 shows a strong preference for recognizing clustered sialyl-Tn (STn) antigens when they are displayed on the MUC1 protein backbone [1]. Surface plasmon resonance studies revealed a 100-fold stronger binding to MUC1-transfected cells acting as a sugar carrier compared to other O-glycoproteins presenting the same STn epitope [1]. The total sugar epitope density remained unchanged between the conditions [1].

Monoclonal Antibody Glycopeptide Epitope Presentation

Clinical Validation of a MUC1 Peptide Vaccine: Survival Benefit in Stage IIIB NSCLC

A subset analysis from a Phase IIB trial of the liposomal MUC1 peptide vaccine L-BLP25 (tecemotide) in patients with Stage IIIB non-small cell lung cancer (NSCLC) showed a significant improvement in overall survival [1]. The median survival for the 35 patients receiving the vaccine plus supportive care was not reached at the time of analysis, with 60% alive at 24 months [1]. In contrast, the median survival for the 30 patients in the control group receiving only supportive care was 13.3 months [1].

Cancer Vaccine Non-Small Cell Lung Cancer Clinical Trial

Targeted Applications for Tumour-Associated MUC1 Epitope in Research and Therapeutic Development


Development of High-Affinity Therapeutic Antibodies

Based on evidence that the glycosylated MUC1 epitope (e.g., Tn-MUC1, STn-MUC1) confers up to a 10-fold increase in antibody binding affinity compared to naked peptide [1], and that sialylation can enhance affinity by ~28-fold [2], this epitope is the preferred antigen for antibody discovery campaigns. Using this specific glycopeptide in phage display or hybridoma screening will enrich for therapeutic candidates with superior target binding and cancer-cell specificity, directly impacting drug development pipelines for solid tumours.

Design of Next-Generation Cancer Vaccines

The failure of unglycosylated MUC1 peptide vaccines due to self-tolerance is well-documented. In contrast, the Tn-glycosylated MUC1 epitope has been proven to overcome this tolerance and induce robust, cross-presented immune responses in transgenic mouse models [3]. This epitope is therefore the essential antigenic component for designing effective therapeutic cancer vaccines. Its use is directly linked to clinical outcomes, as seen in the survival benefit demonstrated by the L-BLP25 vaccine targeting this same VNTR region in NSCLC patients [4].

Production of Highly Specific Diagnostic and Research-Grade Monoclonal Antibodies

The unique synergy between the MUC1 protein core and its aberrant glycans is critical for antibody specificity. The finding that the B72.3 antibody binds 100-fold more strongly to MUC1-displayed sialyl-Tn than to the same glycan on other proteins [5] underscores the need for the complete glycopeptide context. Therefore, researchers developing antibodies for immunohistochemistry, ELISA, or flow cytometry should use this specific glycopeptide as the immunogen and screening target to ensure the resulting antibodies accurately differentiate tumor tissue from normal tissue.

Investigating Mechanisms of Immune Evasion and Cross-Presentation

For academic and translational immunology groups, the tumour-associated MUC1 glycopeptide is an invaluable tool for dissecting antigen processing. It has been shown to be preferentially cross-presented by dendritic cells [3], a pathway crucial for priming effective anti-tumor T-cell responses. This allows researchers to use a well-characterized, clinically relevant model antigen to study the cellular and molecular requirements of cross-presentation and to evaluate novel adjuvant formulations or dendritic cell-targeting strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tumour-associated MUC1 epitope

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.